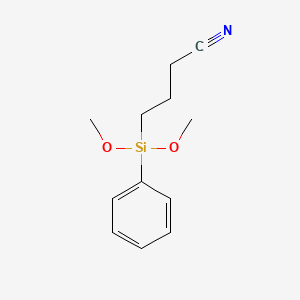

3-Cyanopropylphenyldimethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[dimethoxy(phenyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2Si/c1-14-16(15-2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLNEUKFYBCJNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC#N)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374107 | |

| Record name | 3-Cyanopropylphenyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204760-82-7 | |

| Record name | 3-Cyanopropylphenyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyanopropylphenyldimethoxysilane

This guide provides a comprehensive overview of the synthesis and characterization of 3-cyanopropylphenyldimethoxysilane, a versatile organosilane with significant potential in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound (C12H17NO2Si) is a bifunctional organosilane molecule.[1][2][3] It possesses a reactive cyano group and hydrolyzable methoxysilyl groups, enabling it to act as a molecular bridge between organic and inorganic materials. The phenyl group attached to the silicon atom imparts thermal stability and hydrophobicity, while the cyanopropyl group offers a site for further chemical modification or specific interactions, such as in chromatography applications or as a precursor for amine functionalization. Understanding its synthesis and thorough characterization is paramount for its effective application.

Synthesis of this compound via Hydrosilylation

The most efficient and atom-economical method for synthesizing this compound is the platinum-catalyzed hydrosilylation of allyl cyanide with phenyldimethoxysilane.[4][5] This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the allyl cyanide.

Reaction Mechanism and Rationale

Hydrosilylation typically proceeds via the Chalk-Harrod mechanism, particularly with platinum-based catalysts like Karstedt's catalyst.[6][7] The catalytic cycle involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by coordination of the alkene (allyl cyanide), migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the product, regenerating the platinum(0) catalyst. The anti-Markovnikov addition is the major product, where the silicon atom attaches to the terminal carbon of the alkene.[4]

The choice of a platinum catalyst, such as Karstedt's catalyst, is due to its high activity and solubility in organic media.[2] The reaction is typically carried out under an inert atmosphere to prevent side reactions and ensure the longevity of the catalyst.

Diagram: Hydrosilylation of Allyl Cyanide with Phenyldimethoxysilane

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the hydrosilylation of allyl derivatives.[8][9]

Materials:

-

Allyl cyanide (98%)

-

Phenyldimethoxysilane (97%)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, Pt ~2%)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Schlenk line or inert gas manifold

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Reagent Charging: To the flask, add phenyldimethoxysilane and anhydrous toluene.

-

Catalyst Addition: Introduce Karstedt's catalyst to the stirred solution.

-

Allyl Cyanide Addition: Slowly add allyl cyanide via the dropping funnel to the reaction mixture. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C during the addition.

-

Reaction: After the addition is complete, heat the mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction progress by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band around 2150 cm-1.[3]

-

Purification: Upon completion, cool the reaction mixture to room temperature. The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized product. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both 1H and 13C NMR are crucial for confirming the successful synthesis.

Diagram: NMR Characterization Workflow

Caption: Workflow for NMR characterization.

1H NMR (Proton NMR): The 1H NMR spectrum will show characteristic signals for the protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in CDCl3 are:

-

Phenyl protons: 7.2-7.8 ppm (multiplet)

-

Methoxy protons: ~3.6 ppm (singlet)

-

-CH2-CN protons: ~2.4 ppm (triplet)

-

-Si-CH2- protons: ~0.9 ppm (triplet)

-

-CH2-CH2-CH2- protons: ~1.8 ppm (multiplet)

13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon skeleton. The expected chemical shifts (in ppm) in CDCl3 are:

-

Cyano carbon (-CN): ~119 ppm

-

Phenyl carbons: 128-135 ppm

-

Methoxy carbons (-OCH3): ~51 ppm

-

-CH2-CN carbon: ~20 ppm

-

-Si-CH2- carbon: ~15 ppm

-

-CH2-CH2-CH2- carbon: ~22 ppm

Table 1: Expected NMR Data Summary

| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Phenyl | 7.2-7.8 (m) | 128-135 |

| Methoxy | ~3.6 (s) | ~51 |

| -CH2-CN | ~2.4 (t) | ~20 |

| -Si-CH2- | ~0.9 (t) | ~15 |

| Propyl Chain Middle CH2 | ~1.8 (m) | ~22 |

| Cyano | - | ~119 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups. The analysis of the product should confirm the presence of the cyano and silane groups and the absence of the Si-H bond from the starting material.

Expected Characteristic Absorption Bands (cm-1):

-

C≡N stretch (cyano): 2245-2255 cm-1 (sharp, medium intensity)

-

Si-O-C stretch (methoxysilyl): 1080-1100 cm-1 (strong, broad)

-

Si-Ph stretch (phenylsilyl): ~1430 cm-1

-

C-H stretch (aliphatic): 2850-2960 cm-1

-

C-H stretch (aromatic): 3050-3070 cm-1

-

Absence of Si-H stretch: No peak around 2150 cm-1[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. Electron ionization (EI) or field desorption (FD) mass spectrometry can be employed.[10][11][12]

Expected Molecular Ion Peak (M+): The molecular weight of this compound is 235.35 g/mol .[1][2][13] Therefore, the mass spectrum should show a molecular ion peak at m/z = 235.

Expected Fragmentation Pattern: Common fragmentation patterns for organosilanes involve the loss of alkoxy groups, the phenyl group, or cleavage of the propyl chain.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a robust and efficient method. The successful synthesis can be unequivocally confirmed through a combination of NMR and FTIR spectroscopy and mass spectrometry. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize and characterize this valuable chemical compound for their specific applications.

References

-

Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. Available at: [Link]

-

Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution - Taylor & Francis Online. Available at: [Link]

-

Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution - ResearchGate. Available at: [Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. Available at: [Link]

-

β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts - ResearchGate. Available at: [Link]

-

Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity - PMC - PubMed Central. Available at: [Link]

-

Hydrosilylation - Wikipedia. Available at: [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. Available at: [Link]

-

Direct and Transfer Hydrosilylation Reactions Catalyzed by Fully or Partially Fluorinated Triarylboranes: A Systematic Study | Organometallics - ACS Publications. Available at: [Link]

-

Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones | Request PDF - ResearchGate. Available at: [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. Available at: [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. Available at: [Link]

-

(PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. Available at: [Link]

-

Hydrosilylation of 1-alkenes with dichlorosilane. Available at: [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - NIH. Available at: [Link]

-

3-Phenylpropionic acid, 4-cyanophenyl ester - the NIST WebBook. Available at: [Link]

Sources

- 1. Platinum(II) Phenylpyridyl Schiff Base Complexes as Latent, Photoactivated, Alkene Hydrosilylation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scienceopen.com [scienceopen.com]

- 12. Au nanoparticle-catalyzed double hydrosilylation of nitriles by diethylsilane - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00534A [pubs.rsc.org]

- 13. 3-Phenylpropionic acid, 4-cyanophenyl ester [webbook.nist.gov]

An In-Depth Technical Guide to 4-[Dimethoxy(phenyl)silyl]butanenitrile: A Focus on a Structurally Related Analog

Senior Application Scientist Note: Extensive searches for the specific compound 4-[dimethoxy(phenyl)silyl]butanenitrile did not yield specific physicochemical data, synthesis protocols, or direct applications in publicly available scientific literature and chemical databases. This suggests that this particular phenyl-substituted silane may be a novel or less-characterized compound.

However, to provide a valuable and technically sound resource for researchers in drug development and materials science, this guide will focus on the closely related and well-documented analog, 4-[Dimethoxy(methyl)silyl]butanenitrile (CAS Number: 153723-40-1).[1][2][3] The principles of synthesis, potential applications, and safety considerations discussed herein are likely to be highly relevant and adaptable for the target phenyl-substituted compound, given their structural similarities. This document is structured to provide expert insights and actionable protocols, maintaining the highest standards of scientific integrity.

Core Physicochemical Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. The data for 4-[Dimethoxy(methyl)silyl]butanenitrile is summarized below. It is anticipated that the phenyl analog would exhibit a higher molecular weight, boiling point, and density due to the substitution of the methyl group with a larger, more polarizable phenyl ring.

| Property | Value for 4-[Dimethoxy(methyl)silyl]butanenitrile | Source |

| CAS Number | 153723-40-1 | [3] |

| Molecular Formula | C7H15NO2Si | [1][3] |

| Molecular Weight | 173.29 g/mol | [2] |

| Boiling Point | 82 °C | [3] |

| Density | 0.997 g/cm³ | [3] |

| Refractive Index | 1.4235 | [3] |

| Vapor Pressure | 0.21 mmHg at 25°C | [3] |

| Flash Point | >65°C | [3] |

Synthesis and Mechanistic Considerations

While a specific synthesis for 4-[dimethoxy(phenyl)silyl]butanenitrile is not documented, a plausible and efficient synthetic route can be extrapolated from established organosilane chemistry. The key reaction would be the hydrosilylation of allyl cyanide (3-butenenitrile) with a suitable dimethoxyphenylsilane precursor.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-[dimethoxy(phenyl)silyl]butanenitrile via platinum-catalyzed hydrosilylation.

Detailed Experimental Protocol (Hypothetical)

-

Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, a dropping funnel, and a thermometer.

-

Charging Reactants: The flask is charged with dimethoxyphenylsilane (1.0 eq) and a catalytic amount of Karstedt's catalyst (10-20 ppm Pt) dissolved in anhydrous toluene.

-

Addition of Allyl Cyanide: Allyl cyanide (1.1 eq), dissolved in anhydrous toluene, is added dropwise from the dropping funnel to the reaction mixture. The addition rate is controlled to maintain a gentle exothermic reaction, keeping the internal temperature below 40°C.

-

Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography (GC) or ¹H NMR spectroscopy, observing the disappearance of the Si-H proton signal from the starting silane.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The catalyst can be precipitated by adding a small amount of activated carbon, followed by filtration. The solvent is then removed under reduced pressure.

-

Final Product Isolation: The crude product is purified by vacuum distillation to yield the final 4-[dimethoxy(phenyl)silyl]butanenitrile as a clear liquid.

Causality in Experimental Choices:

-

Anhydrous Conditions: Alkoxysilanes are susceptible to hydrolysis. The use of flame-dried glassware and anhydrous solvents is critical to prevent the formation of siloxanes as byproducts.

-

Inert Atmosphere: This prevents side reactions, including oxidation of the catalyst and reactants.

-

Platinum Catalyst: Platinum complexes are highly efficient and selective for anti-Markovnikov addition in hydrosilylation, ensuring the formation of the terminal cyanoalkylsilane.

-

Excess Allyl Cyanide: A slight excess of the alkene can help drive the reaction to completion.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for structural verification. While experimental data for the phenyl derivative is unavailable, the expected NMR and IR signatures can be predicted based on the known data for the methyl analog and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Phenyl Protons: Multiplets in the aromatic region (δ 7.2-7.8 ppm).

-

Methoxy Protons: A singlet at approximately δ 3.6 ppm.

-

Alkyl Chain Protons: A series of multiplets corresponding to the -CH₂- groups of the butanenitrile chain.

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 115-125 ppm.

-

Phenyl Carbons: Several signals in the aromatic region (δ 128-135 ppm).

-

Methoxy Carbon (-OCH₃): A signal around δ 50 ppm.

-

Alkyl Carbons: Signals corresponding to the butanenitrile chain carbons.

-

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2245 cm⁻¹.

-

Si-O-C Stretch: Strong absorption bands in the region of 1080-1100 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Applications in Drug Development and Materials Science

The bifunctional nature of 4-[dimethoxy(phenyl)silyl]butanenitrile, possessing both a reactive silyl group and a versatile nitrile moiety, opens up a range of potential applications.

Caption: Dual functionality of the molecule and its potential applications.

Role in Drug Discovery

-

Pharmacophore: The nitrile group is present in over 30 approved pharmaceuticals and is a key feature in many clinical candidates.[4][5] It can act as a hydrogen bond acceptor and a bioisostere for carbonyl groups.[4] Phenyl-substituted nitriles, in particular, have been developed for various therapeutic areas.[4]

-

Building Block for Heterocycles: The nitrile group is a versatile synthetic handle that can be converted into various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.

-

Prodrug Design: The silyl group can be engineered for controlled hydrolysis, potentially enabling the targeted release of an active pharmaceutical ingredient (API). This is a known strategy in prodrug design.[6]

Applications in Materials Science

-

Surface Modification: The dimethoxysilyl group can readily react with hydroxylated surfaces (e.g., silica, glass, metal oxides) to form stable siloxane bonds. This allows for the covalent attachment of the cyano-functionalized chain, modifying the surface properties to alter wettability, adhesion, or biocompatibility.

-

Cross-linking Agent: As a difunctional alkoxysilane, this molecule can act as a cross-linking agent in the preparation of silicone-based polymers and coatings, potentially enhancing their thermal stability and mechanical properties.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-[dimethoxy(phenyl)silyl]butanenitrile is not available, the safety profile can be inferred from related alkoxysilanes and nitriles.

-

General Hazards: Alkoxysilanes are reactive towards moisture and can release methanol upon hydrolysis. Methanol is toxic and flammable. Organonitriles can also be toxic.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles are required.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[7] A lab coat should be worn.

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

4-[Dimethoxy(phenyl)silyl]butanenitrile represents a potentially valuable bifunctional molecule for researchers in drug discovery and materials science. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, characterization, and potential applications based on the well-documented properties of its close structural analog, 4-[dimethoxy(methyl)silyl]butanenitrile, and established principles of organic and medicinal chemistry. The dual reactivity of the silyl and nitrile moieties offers a versatile platform for innovation, from creating novel therapeutic agents to developing advanced materials with tailored surface properties. As with any new chemical entity, thorough experimental validation of its properties and safety profile is essential before its adoption in research and development workflows.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Shin-Etsu Silicones of America, Inc. (2021). SAFETY DATA SHEET KE-3479-T. [Link]

-

Shin-Etsu Silicones of America, Inc. (2022). SAFETY DATA SHEET KE-4898-T. [Link]

-

LookChem. 4-[Dimethoxy(methyl)silyl]butanenitrile. [Link]

-

Gelest, Inc. (2015). DIPHENYLSILANE SAFETY DATA SHEET. [Link]

-

Al-Amin, M., & Mohammad, H. (2021). Pharmaceutical and Industrial Applications of Nitriles. IntechOpen. [Link]

-

Shaabani, A., & Hooshmand, S. E. (2017). Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. Current Organic Chemistry, 21(24), 2536-2569. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of dimethoxy diphenyl silane. International Journal of Industrial Chemistry, 3(1), 26. [Link]

-

de Oliveira, V. G., & de Souza, A. C. B. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 14(6), 991-1004. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Spennacchio, M., Natho, P., Andresini, M., & Colella, M. (2025). Representative examples of nitrile functional groups in pharmaceuticals, pesticides, and polymer. ResearchGate. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

-

Junjappa, H., Charanraj, T., Ramachandra, P., & Ramesh, N. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science, 2(4). [Link]

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2011).

-

Novasol Biotech. [ CAS No. 1639345-42-8 ] 4-[fluoro(dimethyl)silyl] butanenitrile. [Link]

Sources

- 1. 4-[dimethoxy(methyl)silyl]butanenitrile | CAS:153723-40-1 | Atomaxchem [en.atomaxchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-[Dimethoxy(methyl)silyl]butanenitrile|lookchem [lookchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [ CAS No. 1639345-42-8 ] 4-[fluoro(dimethyl)silyl] butanenitrile - Novasol Biotech [novasolbio.com]

- 7. gelest.com [gelest.com]

- 8. image.trusco-sterra2.com [image.trusco-sterra2.com]

- 9. image.trusco-sterra2.com [image.trusco-sterra2.com]

The Researcher's Guide to CAS 204760-82-7 (WST-1): A Deep Dive into its Core Applications in Basic Research

This technical guide provides an in-depth exploration of the water-soluble tetrazolium salt, CAS 204760-82-7, commonly known as WST-1. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying principles, practical applications, and critical considerations for leveraging WST-1 in your research endeavors.

Introduction: Unveiling the Power of WST-1

In the realm of cell biology and drug discovery, the accurate assessment of cell viability and proliferation is paramount.[1] Tetrazolium salt-based assays have become a cornerstone for such evaluations, offering a reliable method to quantify the metabolic activity of living cells.[2][3] Among these, WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) has emerged as a robust and versatile tool.[1][4] This guide will illuminate the core scientific principles of the WST-1 assay, provide detailed experimental workflows, and offer insights into its broad applications in basic and applied research.

The Core Principle: A Window into Cellular Metabolism

The WST-1 assay is a colorimetric method that hinges on the metabolic activity of viable cells.[1] The central mechanism involves the cleavage of the pale red tetrazolium salt, WST-1, into a soluble, dark red formazan dye by mitochondrial dehydrogenases.[1][2] This enzymatic conversion is a hallmark of metabolically active cells, and the amount of formazan produced is directly proportional to the number of living cells in the sample.[1][5] The intensity of the color can then be quantified using a spectrophotometer, providing a reliable measure of cell viability.[2][3]

Caption: Mechanism of WST-1 reduction to formazan by mitochondrial dehydrogenases in viable cells.

Key Research Applications of WST-1

The versatility of the WST-1 assay lends itself to a wide array of applications in fundamental research and preclinical studies.

Assessment of Cell Proliferation

A primary application of WST-1 is the measurement of cell proliferation in response to various stimuli, such as growth factors, cytokines, and nutrients.[2] By quantifying the increase in metabolically active cells over time, researchers can effectively monitor the rate of cell growth.

Cytotoxicity and Apoptosis Studies

The WST-1 assay is instrumental in determining the cytotoxic effects of chemical compounds, environmental toxins, and nanoparticles.[1][6] A decrease in the formazan signal indicates a reduction in cell viability, providing a quantitative measure of a substance's toxicity. This is crucial in fields like toxicology and for screening the anti-cancer potential of new drug candidates.[1]

Drug Discovery and Sensitivity Testing

In the realm of drug development, the WST-1 assay is a valuable tool for high-throughput screening of compound libraries to identify potential therapeutic agents.[1] It allows for the determination of dose-response curves and the calculation of key parameters like IC50 values (the concentration of a drug that inhibits a biological process by 50%).[1]

The WST-1 Assay in Practice: A Step-by-Step Protocol

This section provides a generalized protocol for performing a WST-1 assay. It is essential to optimize the conditions for each specific cell type and experimental setup.

Caption: A typical experimental workflow for a WST-1 cell viability assay.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well tissue culture plates

-

WST-1 reagent

-

Multi-channel pipette

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL of culture medium per well.[2][3]

-

Treatment: After allowing the cells to adhere (for adherent cell lines), introduce the experimental compounds or conditions (e.g., drugs, toxins, growth factors) at various concentrations. Include appropriate controls (e.g., untreated cells, vehicle controls).

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[2]

-

Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent directly to each well.[2][3]

-

Incubation with WST-1: Incubate the plate for 0.5 to 4 hours in the cell culture incubator.[2] The optimal incubation time will vary depending on the cell type and density and should be determined empirically.[6]

-

Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.[2] Measure the absorbance of the samples using a microplate reader at a wavelength between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[2][3]

-

Data Analysis: Subtract the absorbance of the blank (culture medium with WST-1 reagent but no cells) from all readings. Calculate the percentage of cell viability relative to the untreated control cells.

Critical Evaluation: Advantages and Limitations

While the WST-1 assay is a powerful tool, a comprehensive understanding of its strengths and weaknesses is crucial for accurate data interpretation.

Advantages:

-

Water-Soluble Formazan: Unlike the MTT assay, the formazan product of WST-1 is water-soluble, eliminating the need for a solubilization step and reducing the number of handling steps.[2][7]

-

One-Step Procedure: The reagent is added directly to the cell culture, simplifying the protocol and minimizing the risk of experimental error.[1]

-

Higher Sensitivity: WST-1 is generally more sensitive than MTT, allowing for the detection of smaller changes in cell viability.[1]

-

Reduced Cytotoxicity: WST-1 is less cytotoxic than MTT, making it more suitable for longer incubation times and time-course studies.[5]

-

Stability: WST-1 reagent is more stable than XTT and MTS.[2]

Limitations and Considerations:

-

Interference from Chemical Compounds: Certain reducing agents and compounds containing manganese can interfere with the reduction of WST-1, potentially leading to inaccurate results.[1][8]

-

Background Absorbance: The WST-1 assay can sometimes exhibit higher background absorbance compared to the MTT assay, which may affect sensitivity in certain conditions.[1]

-

Metabolic Activity vs. Cell Number: It is important to remember that the WST-1 assay measures metabolic activity, which is generally a good proxy for cell viability. However, certain conditions or treatments may affect cellular metabolism without directly impacting cell number.

Comparative Analysis: WST-1 vs. Other Tetrazolium Assays

The choice of a cell viability assay often depends on the specific experimental needs. Here's a comparative overview of WST-1 with other common tetrazolium salts.

| Feature | WST-1 | MTT | WST-8 (CCK-8) |

| Formazan Solubility | Water-soluble | Insoluble (requires solubilization) | Water-soluble |

| Protocol | One-step | Multi-step | One-step |

| Sensitivity | Higher than MTT | Lower | Generally higher than WST-1 |

| Cytotoxicity | Low | Higher | Very low |

| Stability | Good | Moderate | Very good |

| Interference | Susceptible to certain reducing agents | Less susceptible to some interferences | Lower susceptibility |

Conclusion: Integrating WST-1 into Your Research Workflow

The WST-1 assay, with its user-friendly protocol and high sensitivity, represents a valuable asset for any life science researcher. By understanding its core principles, applications, and inherent limitations, scientists can confidently employ this technique to generate reliable and reproducible data on cell viability and proliferation. As with any assay, careful optimization and the inclusion of appropriate controls are paramount to ensuring the integrity of the experimental results.

References

-

WST-1 Assay Protocol for Cell Proliferation and Viability. Creative Bioarray. [Link]

-

WST-1 Cell Viability & Proliferation Assay For Research Use Only. ScienCell Research Laboratories. [Link]

-

CytoScan™ WST-1 Cell Cytotoxicity Assay. G-Biosciences. [Link]

-

Cellular viability - WST-1 assay Protocol for adherent cells. [Link]

-

CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Cell Biolabs. [Link]

-

Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PMC. [Link]

-

A comparative study of colorimetric cell proliferation assays in immune cells. PMC. [Link]

-

Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

-

What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?. Elabscience. [Link]

-

Long Term and Standard Incubations of WST-1 Reagent Reflect the Same Inhibitory Trend of Cell Viability in Rat Airway Smooth Muscle Cells. NIH. [Link]

-

A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent. [Link]

Sources

- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. materialneutral.info [materialneutral.info]

- 7. cellbiologics.com [cellbiologics.com]

- 8. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of 3-Cyanopropylphenyldimethoxysilane hydrolysis

An In-depth Technical Guide to the Hydrolysis Mechanism of 3-Cyanopropylphenyldimethoxysilane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the hydrolysis and subsequent condensation of this compound, an organofunctional silane of significant interest in advanced materials and surface chemistry. Organofunctional alkoxysilanes are central to applications ranging from coupling agents in composites to surface modifiers in biomedical devices.[1] The performance of these materials is critically dependent on the formation of a stable siloxane network (Si-O-Si), a process initiated by the hydrolysis of alkoxy groups. This document elucidates the core mechanisms of this transformation, detailing the catalytic pathways, the influence of molecular structure on reactivity, and the analytical methods required for process monitoring and control. We will explore the stepwise conversion from the parent alkoxysilane to silanol intermediates and finally to a polysiloxane network, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile molecule.

Introduction to this compound

This compound (C₁₂H₁₇NO₂Si) is a bifunctional organosilane characterized by a central silicon atom bonded to two hydrolyzable methoxy groups, a stable phenyl group, and a functional cyanopropyl group.[2] This unique structure allows it to act as a molecular bridge between disparate materials or as a precursor for functionalized silicone-based materials.

-

Hydrolyzable Groups (-OCH₃): The two methoxy groups are the primary reaction sites for hydrolysis, enabling the molecule to form reactive silanol (Si-OH) intermediates.

-

Phenyl Group (-C₆H₅): The phenyl group imparts steric bulk and has a significant electron-withdrawing inductive effect, which influences the reactivity of the silicon center.[3]

-

Cyanopropyl Group (-CH₂(CH₂)₂CN): This functional group introduces polarity and can participate in specific interactions, such as hydrogen bonding, which can affect the solubility and reaction kinetics in aqueous media.[3]

The controlled hydrolysis of this molecule is the gateway to forming robust, cross-linked siloxane polymers, making a thorough understanding of its reaction mechanism essential for any application.[4]

The Core Mechanism: A Two-Stage Process

The conversion of this compound into a stable polysiloxane network is not a single event but a sequence of two fundamental reactions: hydrolysis and condensation.[3][5] While often discussed sequentially for clarity, these reactions can occur concurrently after the initial hydrolysis step begins.[5]

Stage 1: Hydrolysis - The Formation of Silanols

Hydrolysis is the cleavage of the silicon-alkoxy (Si-OR) bonds by water to form silanol (Si-OH) groups and the corresponding alcohol (methanol in this case).[6][7] This reaction is a prerequisite for the formation of the siloxane network.

Overall Hydrolysis Reaction: (NC(CH₂)₃)(C₆H₅)Si(OCH₃)₂ + 2H₂O ⇌ (NC(CH₂)₃)(C₆H₅)Si(OH)₂ + 2CH₃OH

This process is a stepwise equilibrium, meaning the methoxy groups are replaced one at a time, and the reverse reaction (esterification) can also occur.[8] The reaction is exceptionally slow at neutral pH (around 7) and requires catalysis to proceed at a practical rate.[6][9]

The rate and mechanism of hydrolysis are profoundly dependent on pH.[6][10]

-

Acid Catalysis (pH < 7): Under acidic conditions, the reaction begins with the rapid protonation of an oxygen atom on one of the methoxy groups.[3][11] This makes the methoxy group a better leaving group (methanol) and increases the electrophilicity of the silicon atom, making it more susceptible to a backside nucleophilic attack by a water molecule.[6][11] The mechanism is generally considered a bimolecular displacement (Sₙ2-Si).[3] Electron-donating groups on the silicon atom stabilize the transition state and accelerate the reaction under acidic conditions.[6]

-

Base Catalysis (pH > 7): In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[3][12] This forms a pentacoordinate, negatively charged transition state.[1][13] The reaction is highly sensitive to steric hindrance; bulky substituents on the silicon atom can slow the reaction rate.[3] Conversely, electron-withdrawing substituents, like the phenyl group in this compound, increase the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate.[1][6]

The hydrolysis rate is typically at its minimum around pH 7 and increases under both acidic and basic conditions.[6]

Stage 2: Condensation - Building the Siloxane Network

Once silanol groups are formed, they can react with each other or with remaining alkoxy groups to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the final material.[7][14]

The two primary condensation pathways are:

-

Water-Producing Condensation: Two silanol groups react to form a siloxane bond and a water molecule.[3] ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

-

Alcohol-Producing Condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.[3] ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH

Like hydrolysis, condensation is also catalyzed by acids and bases.[10] The pH that favors rapid hydrolysis often also favors rapid condensation, which can make it challenging to isolate stable silanol intermediates.[10] Under basic conditions, condensation tends to produce more highly branched and condensed structures.[3]

The overall transformation is visually summarized in the pathway diagram below.

Factors Influencing Reaction Kinetics

The rates of hydrolysis and condensation are not fixed; they are influenced by a variety of experimental parameters that must be controlled to achieve reproducible results.[3]

| Parameter | Effect on Hydrolysis Rate | Causality & Expert Insight |

| pH | Minimum rate at pH ~7; increases in acidic or basic conditions.[6][9] | The mechanism shifts from a slow, uncatalyzed reaction to faster acid- or base-catalyzed pathways. The choice of pH is the primary tool for controlling the reaction speed. |

| Catalyst | Acids, bases, and organometallic compounds (e.g., tin-based) significantly increase the rate.[12][15] | Catalysts lower the activation energy of the reaction.[15] Amines can act as base catalysts, a consideration if the cyanopropyl group were reduced. |

| Solvent | Polar, protic solvents (e.g., ethanol, methanol) are often used as co-solvents to homogenize the silane and water.[16] | The solvent can affect the reaction order with respect to water and may participate in the reaction (alcoholysis).[1] The presence of ethanol can delay the hydrolysis reaction.[17][18] |

| Temperature | Rate increases with temperature. | Provides the necessary energy for bond breaking and formation, accelerating the reaction as described by the Arrhenius equation.[15] |

| Water/Silane Ratio | Increasing water content generally increases the hydrolysis rate up to a point.[3] | Stoichiometrically, two moles of water are needed per mole of dimethoxysilane for complete hydrolysis. Excess water drives the equilibrium towards the silanol products. |

| Substituents (R groups) | Electron-withdrawing groups (like phenyl) accelerate base-catalyzed hydrolysis.[1] Bulky groups can sterically hinder the reaction.[3] | The phenyl group's inductive effect makes the silicon more electrophilic. This electronic effect is a key feature of this compound's reactivity. |

Experimental Protocols for Monitoring Hydrolysis

To study the mechanism and kinetics of hydrolysis, it is essential to monitor the disappearance of reactants and the appearance of products in real-time. Spectroscopic techniques are invaluable for this purpose.[19]

Protocol: In-Situ Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly effective for tracking changes in key functional groups.[9] The hydrolysis can be followed by observing the disappearance of Si-O-CH₃ bands and the simultaneous appearance of Si-OH and O-H bands.[9][20]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., an ethanol/water mixture).[18] The concentration should be chosen to ensure sufficient signal intensity (e.g., 1-5 vol%).

-

Catalyst Addition: Adjust the pH of the solution to the desired level (e.g., 4 or 10) by adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) to initiate the reaction.

-

FTIR Data Acquisition: Immediately place the reacting solution into an appropriate IR cell (e.g., a liquid transmission cell with KBr windows).

-

Spectral Monitoring: Record FTIR spectra at regular time intervals (e.g., every 2-5 minutes).[21]

-

Data Analysis: Monitor the following key spectral regions:

-

Disappearance of Si-O-C: Track the decrease in the intensity of the Si-O-CH₃ stretching and rocking bands (typically around 1080-1190 cm⁻¹ and 820 cm⁻¹).[9]

-

Appearance of Si-OH: Monitor the growth of a broad band associated with Si-OH groups (typically 850-950 cm⁻¹).[17]

-

Appearance of O-H: Observe the increase in the broad O-H stretching band from water and newly formed methanol/silanols (around 3200-3600 cm⁻¹).[21]

-

-

Kinetic Analysis: Plot the absorbance of the key peaks versus time to determine the reaction kinetics.

Protocol: In-Situ Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed quantitative information about the concentration of various species in the reaction mixture. Both ¹H and ²⁹Si NMR are powerful tools.[19][22]

Methodology:

-

Sample Preparation: In an NMR tube, dissolve a known quantity of this compound in a deuterated solvent (e.g., MeOD-d₄ or DMSO-d₆) to avoid large solvent peaks in the ¹H spectrum.[23]

-

Reaction Initiation: Add a precise amount of D₂O (to provide the water for hydrolysis and a deuterium lock signal) containing the desired acid or base catalyst.[16][23]

-

NMR Data Acquisition: Immediately place the tube in the NMR spectrometer and begin acquiring spectra at set time intervals.[23]

-

¹H NMR Analysis:

-

Monitor the singlet corresponding to the methoxy protons (-OCH₃). As hydrolysis proceeds, this peak will decrease in intensity.

-

A new singlet corresponding to the protons of the methanol byproduct will appear and grow in intensity.

-

Changes in the signals of the cyanopropyl and phenyl groups can also provide information about the local chemical environment.

-

-

²⁹Si NMR Analysis (Optional but powerful):

-

This technique directly probes the silicon environment.[8] The initial dimethoxy silane will have a characteristic chemical shift.

-

As hydrolysis proceeds, new peaks corresponding to the mono-hydroxy and di-hydroxy silanol intermediates will appear at different chemical shifts.

-

Further condensation to form Si-O-Si linkages will result in another set of peaks, allowing for direct observation of all stages of the reaction.[22]

-

-

Quantitative Analysis: Integrate the relevant peaks in the spectra at each time point. The relative integrals provide a direct measure of the concentration of each species, allowing for precise kinetic modeling.[19]

The logical flow for these experimental investigations is outlined below.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scbt.com [scbt.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105778105A - Synthesis of siloxane containing nitrile group and vinyl group at same time and preparation method of room-temperature addition type nitrile silicone rubber - Google Patents [patents.google.com]

- 5. gelest.com [gelest.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. gelest.com [gelest.com]

- 11. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. adhesivesmag.com [adhesivesmag.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. dakenchem.com [dakenchem.com]

- 16. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 19. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. sites.me.ucsb.edu [sites.me.ucsb.edu]

- 23. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Surface Modification: A Technical Guide to Silanization with 3-Cyanopropylphenyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of surface modification using 3-Cyanopropylphenyldimethoxysilane. As a bifunctional organosilane, this molecule offers a unique combination of a reactive silane head for covalent attachment to hydroxylated surfaces and a versatile cyanopropyl tail, further modified by a phenyl group, for a broad range of subsequent chemical functionalization. This document, intended for researchers and professionals in drug development and materials science, will delve into the fundamental chemistry of silanization, provide detailed experimental protocols, and discuss the critical parameters that govern the formation of stable and functional self-assembled monolayers (SAMs).

The Underpinnings of Silanization: A Mechanistic Perspective

Silanization is a powerful and widely adopted technique for the covalent modification of surfaces, particularly those rich in hydroxyl (-OH) groups, such as silicon wafers, glass, and various metal oxides. The process hinges on the hydrolysis of the alkoxy groups of the silane in the presence of water, followed by the condensation of the resulting silanol groups with surface hydroxyls and with each other to form a stable siloxane (Si-O-Si) network.

The silanization process with this compound can be conceptualized in the following key stages:

-

Hydrolysis: The methoxy (-OCH₃) groups of the silane react with trace amounts of water, either from the solvent or adsorbed on the substrate surface, to form reactive silanol (-Si-OH) groups. This is a critical initiation step, as the silanols are the primary species that interact with the surface.

-

Condensation and Covalent Bonding: The newly formed silanol groups can then undergo two types of condensation reactions:

-

Surface Condensation: The silanol groups of the this compound molecule react with the hydroxyl groups on the substrate, forming strong, covalent Si-O-Si bonds. This is the anchoring step that permanently attaches the silane to the surface.

-

Intermolecular Condensation: Silanol groups on adjacent silane molecules can also react with each other, leading to the formation of a cross-linked polysiloxane network parallel to the surface. The extent of this cross-linking is influenced by the number of hydrolyzable groups on the silane; in the case of a dimethoxysilane, this can lead to linear polymer chains on the surface.

-

-

Self-Assembly: Through a combination of covalent bonding with the substrate and intermolecular interactions, the silane molecules organize into a thin, uniform layer known as a self-assembled monolayer (SAM). The final structure and properties of this monolayer are dictated by the interplay of various experimental parameters.

The bifunctional nature of this compound is central to its utility. The dimethoxysilane "head" provides a robust anchor to the substrate, while the cyanopropylphenyl "tail" presents a specific chemical functionality at the interface, ready for further chemical transformations.

The Functional Role of the Cyanopropyl and Phenyl Moieties

The choice of the organofunctional group in a silane is paramount as it dictates the final properties and potential applications of the modified surface. In this compound, the cyanopropyl and phenyl groups impart distinct and valuable characteristics:

-

The Cyano Group (-C≡N):

-

Chemical Reactivity: The nitrile functionality is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, opening up a wide array of possibilities for the covalent immobilization of biomolecules, catalysts, or other functional moieties.

-

Polarity and Surface Energy: The cyano group is polar, which influences the surface energy of the resulting monolayer. This can affect the wetting properties of the surface and its interaction with various solvents and biological media. Surfaces terminated with cyano groups generally exhibit moderate hydrophilicity.

-

-

The Phenyl Group (-C₆H₅):

-

Steric Influence and Stability: The bulky phenyl group plays a crucial role in the organization of the SAM. It can provide steric hindrance that influences the packing density of the monolayer. Furthermore, the aromatic ring can contribute to the thermal and chemical stability of the silane layer through its inherent robustness.

-

Hydrophobicity and π-π Interactions: The phenyl group introduces a hydrophobic character to the surface. Additionally, the potential for π-π stacking interactions between adjacent phenyl rings can contribute to the ordering and stability of the self-assembled monolayer.

-

The combination of these groups results in a surface with a unique balance of polarity, reactivity, and stability, making it suitable for a diverse range of applications, from biosensors to chromatography.

Experimental Protocol: Achieving a High-Quality Monolayer

The following protocol provides a detailed, step-by-step methodology for the silanization of a silicon wafer with this compound. This protocol can be adapted for other hydroxylated substrates such as glass slides.

Materials and Equipment

| Material/Equipment | Specifications |

| Silicon Wafers | Prime grade, single-side polished |

| This compound | ≥95% purity |

| Anhydrous Toluene | Low water content (<50 ppm) |

| Sulfuric Acid (H₂SO₄) | 98% |

| Hydrogen Peroxide (H₂O₂) | 30% |

| Deionized (DI) Water | ≥18 MΩ·cm resistivity |

| Nitrogen or Argon Gas | High purity, for drying |

| Glass Coplin Jars | For cleaning and reaction |

| Ultrasonic Bath | For cleaning |

| Hot Plate | For curing |

| Fume Hood | Essential for safety |

Step-by-Step Methodology

Diagram of the Silanization Workflow:

Caption: Workflow for surface silanization.

Step 1: Substrate Cleaning and Hydroxylation (Critical for Monolayer Quality)

-

Initial Solvent Clean: Place the silicon wafers in a Coplin jar and sonicate for 15 minutes each in acetone, followed by isopropyl alcohol (IPA), and finally in deionized (DI) water. This removes organic contaminants.

-

Piranha Etching (Hydroxylation):

-

Safety First: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Perform this step in a certified fume hood.

-

Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of 98% sulfuric acid (H₂SO₄). Always add peroxide to acid.

-

Immerse the cleaned wafers in the Piranha solution for 30-60 minutes at room temperature. This step removes any remaining organic residues and, more importantly, creates a dense layer of hydroxyl (-OH) groups on the silicon surface, which are the reactive sites for silanization.

-

-

Rinsing and Drying:

-

Carefully remove the wafers from the Piranha solution and rinse them extensively with DI water. A common method is to transfer them to a beaker of DI water and then continue rinsing under a stream of DI water.

-

Dry the wafers thoroughly with a stream of high-purity nitrogen or argon gas. The wafers should be used immediately for silanization to prevent re-contamination of the activated surface.

-

Step 2: Silanization Reaction

-

Prepare the Silane Solution: In a clean, dry glass container inside a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The use of an anhydrous solvent is crucial to prevent premature polymerization of the silane in the bulk solution.

-

Immersion: Immediately immerse the freshly hydroxylated and dried silicon wafers into the silane solution. Ensure the entire surface to be modified is submerged.

-

Reaction Time: Allow the reaction to proceed for 1 to 24 hours at room temperature in a sealed container to prevent the ingress of atmospheric moisture. The optimal reaction time can vary depending on the desired monolayer density and should be determined empirically for a specific application. Longer reaction times generally lead to a more densely packed monolayer.

Step 3: Post-Treatment and Curing

-

Rinsing: After the desired reaction time, remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.

-

Sonication: To ensure the removal of physisorbed silane multilayers, sonicate the wafers in fresh anhydrous toluene for 5-10 minutes.

-

Final Rinse and Dry: Rinse the wafers with IPA and then DI water, and finally dry them with a stream of nitrogen or argon gas.

-

Curing: To promote further cross-linking within the monolayer and to drive off any remaining water, cure the silanized wafers on a hot plate or in an oven at 110°C for 15-60 minutes.

The resulting surface is now functionalized with a self-assembled monolayer of this compound, ready for characterization or subsequent chemical modification.

Characterization of the Silanized Surface

Verifying the successful formation and quality of the silane monolayer is essential. The following techniques are commonly employed:

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides a quick and straightforward assessment of the change in surface wettability. A successful silanization will result in a significant change in the water contact angle compared to the hydrophilic, hydroxylated silicon surface. The contact angle will be influenced by both the cyanopropyl and phenyl groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface. The presence of silicon, carbon, nitrogen, and oxygen peaks in the expected ratios provides direct evidence of the silane monolayer. High-resolution scans of the Si 2p, C 1s, and N 1s regions can provide information about the chemical bonding states.[1][2] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the characteristic vibrational modes of the functional groups present in the silane monolayer, such as the C≡N stretch of the cyano group and the aromatic C-H stretches of the phenyl group.[3][4][5][6][7] |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface at the nanoscale. AFM can be used to assess the smoothness and uniformity of the silane monolayer and to detect the presence of any aggregates or defects. |

| Ellipsometry | Measures the thickness of the deposited film, which can be used to confirm the formation of a monolayer. |

Causality Behind Experimental Choices and Troubleshooting

-

Why Anhydrous Solvents? Water in the bulk solution can lead to the premature hydrolysis and self-condensation of the silane, forming polysiloxane aggregates that deposit on the surface rather than a uniform monolayer.

-

The Importance of a Hydroxylated Surface: The density of surface hydroxyl groups directly impacts the density of the resulting silane monolayer. Incomplete hydroxylation will lead to a patchy and poorly-defined surface.

-

Curing Step Rationale: The final curing step serves two main purposes: it drives the condensation reaction to completion, strengthening the siloxane network, and it removes any adsorbed water from the surface, enhancing the stability of the monolayer.

-

Troubleshooting Poor Silanization:

-

High Water Contact Angle Variation: This may indicate a non-uniform or incomplete monolayer. Re-evaluate the cleaning and hydroxylation steps.

-

Visible Haze on the Surface: This is often a sign of silane polymerization in the bulk solution due to excess water. Ensure the use of anhydrous solvents and handle the silane in a dry environment.

-

Poor Adhesion of Subsequent Layers: This could be due to a weakly bound silane layer. Ensure adequate reaction and curing times.

-

Conclusion: A Versatile Platform for Surface Engineering

Silanization with this compound provides a robust and versatile method for the functionalization of surfaces. The resulting self-assembled monolayer offers a unique combination of chemical reactivity, through its cyano group, and stability, conferred by the phenyl moiety and the cross-linked siloxane network. By carefully controlling the experimental conditions, researchers can create highly defined surfaces tailored for a wide range of applications in drug development, diagnostics, and materials science. This guide provides the foundational knowledge and a practical framework to successfully implement this powerful surface modification technique.

References

- Hu, M., Noda, S., Okubo, T., & Komiyama, H. (2001). Structure and morphology of self-assembled 3-mercaptopropyltrimethoxysilane layers on silicon oxide. Applied Surface Science, 181(3-4), 307-316.

- Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly of Siloxanes on a Silica Surface: A New Method for the Chemical Modification of Oxide Surfaces. Langmuir, 16(18), 7268-7274.

- Howarter, J. A., & Youngblood, J. P. (2006). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 39(19), 6604-6611.

- Thissen, H., et al. (2010). X-ray photoelectron spectroscopy for the analysis of biomedical surfaces. Surface Science, 604(13-14), 1145-1156.

-

XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (n.d.). MDPI. [Link]

-

Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. (2011). BioForce Nanosciences. [Link]

-

Silane surface modification for improved bioadhesion of esophageal stents. (n.d.). PMC. [Link]

-

Water contact angle measurements: (A) at different concentrations of... (n.d.). ResearchGate. [Link]

-

The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. (n.d.). ResearchGate. [Link]

-

FTIR spectra: (a) silica-gel modified with 3-aminopropyltriethoxysilane... (n.d.). ResearchGate. [Link]

-

The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane, (b)... (n.d.). ResearchGate. [Link]

-

Fourier transform infrared (FTIR) spectrum of (3-aminopropyl) triethoxysilane (APTES). (n.d.). ResearchGate. [Link]

-

FTIR spectra of (a) (3‐aminopropyl)triethoxysilane (b) S‐OFX, and (c)... (n.d.). ResearchGate. [Link]

Sources

- 1. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

exploratory studies of cyanopropyl-functionalized silanes

An In-depth Technical Guide to Exploratory Studies of Cyanopropyl-Functionalized Silanes

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of cyanopropyl-functionalized silanes, from their fundamental chemical principles to their practical applications in research and drug development. It is designed for researchers, scientists, and professionals seeking to leverage the unique properties of these versatile molecules.

Part 1: The Chemistry and Synthesis of Cyanopropyl-Functionalized Silanes

Understanding the Silane Structure and Functionality

Cyanopropyl-functionalized silanes are bifunctional molecules with the general structure (RO)₃Si(CH₂)₃CN. This structure consists of two key components:

-

A hydrolyzable group: Typically an alkoxy group (e.g., methoxy or ethoxy) that can react with hydroxyl groups on inorganic surfaces to form stable siloxane bonds (Si-O-Si).

-

A functional cyanopropyl group: This provides the molecule with its unique chemical properties and allows for further reactions and interactions.

Synthesis via Hydrosilylation

The primary method for synthesizing cyanopropyl-functionalized silanes is through the hydrosilylation of allyl cyanide with a trialkoxysilane in the presence of a platinum catalyst.

Caption: Synthesis of cyanopropyl-functionalized silanes.

Part 2: Core Applications in Research and Drug Development

The distinct properties of the cyanopropyl group make these silanes highly valuable in several scientific domains.

Chromatographic Separations

Cyanopropyl-functionalized silica is a widely used stationary phase in high-performance liquid chromatography (HPLC). The cyano group provides a moderate polarity, enabling unique selectivity for a wide range of analytes.

Surface Modification and Bioconjugation

These silanes are excellent agents for modifying the surfaces of various substrates, including glass, silicon, and metal oxides. The cyanopropyl group can be chemically converted to an amine or a carboxylic acid, providing a reactive handle for the immobilization of biomolecules such as proteins, enzymes, and DNA.

Nanoparticle Functionalization

Cyanopropyl-functionalized silanes are used to coat nanoparticles, imparting stability and providing a platform for further functionalization. This is particularly relevant in drug delivery systems and diagnostic applications.

Part 3: Experimental Protocols and Methodologies

Protocol for the Surface Modification of Glass Slides

This protocol details the steps for creating a cyanopropyl-functionalized surface on a glass slide, which can then be used for subsequent bioconjugation experiments.

Caption: Workflow for surface modification of glass slides.

Step-by-Step Methodology:

-

Cleaning and Activation:

-

Immerse the glass slides in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 15 minutes to remove organic residues and create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

-

Rinse thoroughly with deionized water and dry with a stream of nitrogen.

-

Treat the slides with an oxygen plasma cleaner for 5 minutes to further activate the surface by creating hydroxyl groups.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of cyanopropyltriethoxysilane in anhydrous toluene.

-

Immerse the activated glass slides in the silane solution for 1 hour at room temperature.

-

Rinse the slides with toluene to remove any unbound silane.

-

Cure the slides by baking them in an oven at 110°C for 30 minutes to promote the formation of covalent siloxane bonds.

-

-

Characterization:

-

The success of the surface modification can be verified by measuring the water contact angle. A successful coating will result in a more hydrophobic surface compared to the bare glass.

-

X-ray photoelectron spectroscopy (XPS) can be used to confirm the presence of nitrogen from the cyano group on the surface.

-

Atomic force microscopy (AFM) can be used to visualize the topography of the silane layer.

-

Data Summary for Surface Characterization

| Characterization Technique | Bare Glass | Cyanopropyl-Functionalized Glass |

| Water Contact Angle | < 10° | ~ 60-70° |

| XPS (N 1s peak) | Absent | Present at ~400 eV |

| Surface Roughness (AFM) | ~ 0.2 nm | ~ 0.5 nm |

Part 4: References

-

Title: Silane-based surface modification for biomedical applications Source: Journal of Biomedical Materials Research URL: [Link]

-

Title: Surface functionalization of silica nanoparticles with cyanopropyl groups Source: Journal of Colloid and Interface Science URL: [Link]

-

Title: HPLC analysis of small molecules on a cyanopropyl stationary phase Source: Journal of Chromatography A URL: [Link]

The Versatile Silane: A Technical Guide to 3-Cyanopropylphenyldimethoxysilane for Advanced Applications

For researchers, scientists, and professionals in drug development, the precise control over surface chemistry and chromatographic separations is paramount. In this context, organofunctional silanes have emerged as indispensable tools. Among these, 3-Cyanopropylphenyldimethoxysilane stands out for its unique combination of properties, offering a versatile platform for creating specialized surfaces and high-performance chromatography stationary phases. This in-depth technical guide provides a comprehensive overview of its synthesis, properties, and core applications, grounded in established scientific principles and practical insights.

Understanding this compound: A Molecular Profile

This compound, with the chemical formula C₁₂H₁₇NO₂Si, is a bifunctional organosilane. Its structure features a reactive dimethoxysilyl group at one end and a polar cyanopropylphenyl group at the other. This duality is the cornerstone of its utility. The methoxy groups are susceptible to hydrolysis, leading to the formation of reactive silanols that can covalently bond to hydroxylated surfaces like silica. The cyanopropylphenyl group, with its combination of a polar nitrile and an aromatic phenyl ring, imparts unique selectivity in chromatographic applications.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 204760-82-7 |

| Molecular Weight | 235.35 g/mol |

| Boiling Point | 138 °C at 1 mmHg[1] |

| Density | 1.103 g/cm³[1] |

| Refractive Index | 1.497[1] |

| Flash Point | >110 °C |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[1] |

Synthesis of this compound: A Mechanistic Perspective

The likely synthetic route involves the platinum-catalyzed addition of the Si-H bond of phenyldimethoxysilane across the carbon-carbon double bond of allyl cyanide.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Expert Insights into the Synthesis:

The choice of a platinum catalyst, such as Karstedt's catalyst, is crucial for achieving high yields and selectivity. The reaction is typically carried out in an inert, anhydrous solvent like toluene to prevent premature hydrolysis of the methoxysilane groups. The progress of the reaction can be monitored by techniques like FT-IR spectroscopy, observing the disappearance of the Si-H stretching vibration (around 2150 cm⁻¹). Upon completion, the product is purified by vacuum distillation to remove the catalyst and any unreacted starting materials.

Core Application I: Crafting High-Performance Chromatographic Stationary Phases

The primary application of this compound is in the preparation of bonded stationary phases for high-performance liquid chromatography (HPLC). The unique chemical nature of the cyanopropylphenyl group provides a stationary phase with mixed-mode separation capabilities, exhibiting both reversed-phase and normal-phase characteristics.

The Chemistry of Surface Modification

The creation of a cyanopropylphenyl stationary phase involves the covalent bonding of the silane to a silica support. This process hinges on the hydrolysis and condensation of the dimethoxysilyl group.

Mechanism of Surface Bonding:

Caption: Hydrolysis and condensation of the silane on a silica surface.

This two-step process first involves the hydrolysis of the methoxy groups on the silane to form reactive silanol groups, with the release of methanol. These silanols then condense with the silanol groups on the surface of the silica gel, forming stable siloxane (Si-O-Si) bonds and releasing water as a byproduct.[6]

Step-by-Step Protocol for Stationary Phase Preparation

Materials:

-

Bare silica gel (high purity, appropriate particle size and pore diameter for HPLC)

-

This compound

-

Anhydrous toluene (or another suitable inert solvent)

-

A weak acid catalyst (e.g., acetic acid, optional)

-

Methanol and dichloromethane (for washing)

Protocol:

-

Activation of Silica: The silica gel is first activated by heating it under vacuum to remove physically adsorbed water. This ensures the availability of surface silanol groups for reaction.

-

Silanization Reaction: The activated silica is suspended in anhydrous toluene. A calculated amount of this compound is added to the slurry. A small amount of a weak acid can be added to catalyze the hydrolysis and condensation reactions. The mixture is then refluxed for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Washing: After the reaction, the modified silica is filtered and washed sequentially with toluene, dichloromethane, and methanol to remove any unreacted silane and byproducts.

-

Drying: The bonded silica is then dried under vacuum to remove all residual solvents.

-

End-capping (Optional but Recommended): To minimize the interaction of analytes with unreacted silanol groups, a secondary silanization step, known as end-capping, is often performed. This involves reacting the bonded silica with a small, highly reactive silane like trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS).

Performance and Selectivity in Chromatography

Stationary phases derived from this compound offer a unique selectivity profile.[7] The cyano group provides dipole-dipole interactions, while the phenyl group allows for π-π interactions with aromatic analytes. The propyl chain contributes to hydrophobic interactions. This combination makes these columns versatile for separating a wide range of compounds, from polar to non-polar.

Comparison of Selectivity with Common Reversed Phases:

| Stationary Phase | Primary Interaction Mechanisms | Ideal for Separating |

| C18 (Octadecylsilane) | Hydrophobic (van der Waals) | Non-polar to moderately polar compounds, homologous series. |

| Phenyl | Hydrophobic, π-π interactions | Aromatic and unsaturated compounds, positional isomers.[8] |

| Cyanopropylphenyl | Hydrophobic, dipole-dipole, π-π interactions | Polar compounds, aromatic compounds, and mixtures with diverse polarities.[1] |

These phases can operate in reversed-phase, normal-phase, and hydrophilic interaction chromatography (HILIC) modes, offering exceptional flexibility in method development.[1][9]

Core Application II: Tailoring Surface Properties

Beyond chromatography, this compound is a powerful agent for modifying the surface properties of various materials, including glass, silicon wafers, and metal oxides.[10][11] The ability to introduce a polar, reactive cyano group onto a surface opens up a plethora of possibilities for further functionalization.

Protocol for Surface Modification of a Silicon Wafer

Materials:

-

Silicon wafer

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or an oxygen plasma cleaner

-

This compound

-

Anhydrous toluene

-

Deionized water

-

Nitrogen gas

Protocol:

-

Surface Hydroxylation: The silicon wafer is first cleaned and hydroxylated to create a high density of surface Si-OH groups. This can be achieved by immersing the wafer in a freshly prepared piranha solution for a specific duration or by treating it with oxygen plasma.

-

Silanization: The hydroxylated wafer is then immersed in a solution of this compound in anhydrous toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours.

-

Rinsing and Curing: After the reaction, the wafer is thoroughly rinsed with toluene and then with deionized water to remove any unbound silane. Finally, the wafer is cured in an oven to promote the formation of a stable, cross-linked silane layer.

Characterization of Modified Surfaces

The success of the surface modification can be verified using a variety of surface-sensitive analytical techniques.

Common Characterization Techniques:

| Technique | Information Obtained |

| Contact Angle Goniometry | Measures the change in surface hydrophobicity/hydrophilicity. A successful modification with this compound will result in a significant change in the water contact angle.[12] |